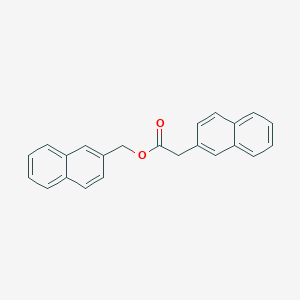
2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is known for its applications in various scientific fields.
Preparation Methods
The synthesis of 2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester typically involves the esterification of 2-naphthaleneacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of naphthalene.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted naphthalene compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester can be compared with other similar compounds such as:
1-Naphthaleneacetic acid: Another naphthalene derivative with similar chemical properties but different applications.
2-Naphthylacetic acid: A closely related compound with similar structure and reactivity.
The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
53342-33-9 |
|---|---|
Molecular Formula |
C23H18O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
naphthalen-2-ylmethyl 2-naphthalen-2-ylacetate |
InChI |
InChI=1S/C23H18O2/c24-23(15-17-9-11-19-5-1-3-7-21(19)13-17)25-16-18-10-12-20-6-2-4-8-22(20)14-18/h1-14H,15-16H2 |
InChI Key |
GAQWKBUXUWWPGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)OCC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















